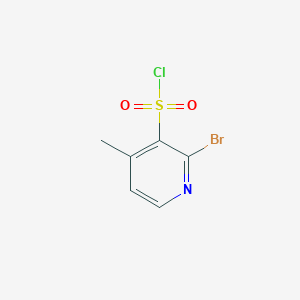

2-Bromo-4-methylpyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFARFKRAAFEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-methylpyridine-3-sulfonyl chloride is primarily used as a building block in medicinal chemistry for synthesizing biologically active compounds, including:

- Sulfonamides : Compounds that exhibit antibacterial properties.

- Anticancer agents : Potential candidates for targeting specific cancer pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating:

- Nucleophilic substitution reactions : It can react with various nucleophiles to form sulfonamide derivatives.

- Electrophilic aromatic substitution : The bromine atom can be substituted under appropriate conditions, leading to diverse derivatives.

Research indicates that derivatives of this compound exhibit significant biological activity, particularly antimicrobial effects. For example, studies have shown that certain synthesized compounds demonstrate efficacy against resistant strains of bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antibacterial Screening

A study assessed the antibacterial efficacy of various derivatives synthesized from this compound. The results indicated that some derivatives outperformed standard antibiotics like streptomycin against resistant bacterial strains.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications on the pyridine ring significantly influence antibacterial activity. For instance, halogen substitutions on the ring were found to enhance efficacy against both Gram-positive and Gram-negative bacteria.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials in industrial settings. Its reactivity allows for the efficient synthesis of complex molecules required in various fields such as agrochemicals and polymer science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations and modifications .

Comparison with Similar Compounds

Structural and Molecular Differences

Key analogs include:

2-Bromo-3-methylpyridine (CAS 3430-17-9): Lacks the sulfonyl chloride group, with a methyl group at the 3-position instead of the 4-position. Molecular formula: C₆H₆BrN .

4-Methylpyridine-3-sulfonyl chloride : Substitutes bromine with hydrogen at the 2-position, reducing steric hindrance and leaving-group reactivity.

2-Chloro-4-methylpyridine-3-sulfonyl chloride : Replaces bromine with chlorine, altering halogen-dependent reactivity.

Table 1: Structural Comparison

| Compound | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Bromo-4-methylpyridine-3-sulfonyl chloride | C₆H₅BrClNO₂S | 2-Br, 4-CH₃, 3-SO₂Cl | ~272.5 (calculated) |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 2-Br, 3-CH₃ | 172.02 |

| 4-Methylpyridine-3-sulfonyl chloride | C₆H₆ClNO₂S | 4-CH₃, 3-SO₂Cl | ~191.6 (calculated) |

Reactivity and Stability

- Sulfonyl Chloride Reactivity : The sulfonyl chloride group in the target compound enables reactions with amines or alcohols to form sulfonamides or sulfonate esters. Its reactivity is comparable to other pyridine sulfonyl chlorides but influenced by the bromine substituent. Bromine’s electron-withdrawing effect may enhance electrophilicity at the sulfonyl chloride site .

- Halogen Effects: Bromine at the 2-position serves as a superior leaving group compared to chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura). However, it increases molecular weight and may reduce solubility in polar solvents relative to non-halogenated analogs .

- Stability: Sulfonyl chlorides are generally moisture-sensitive.

Table 2: Application Comparison

| Compound | Key Applications | Advantages Over Analogs |

|---|---|---|

| This compound | Drug synthesis, agrochemicals | Dual functionality (Br + SO₂Cl) |

| 2-Bromo-3-methylpyridine | Ligand synthesis, catalysis | Simpler structure, lower cost |

| 4-Methylpyridine-3-sulfonyl chloride | Sulfonamide libraries | Higher solubility in aqueous media |

Biological Activity

2-Bromo-4-methylpyridine-3-sulfonyl chloride (CAS No. 1696210-42-0) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a pyridine ring substituted with a bromine atom and a sulfonyl chloride group. Its molecular structure is instrumental in its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H7BrClN1O2S |

| Molecular Weight | 250.55 g/mol |

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

A study demonstrated that analogs of pyridine sulfonamides showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range . Although specific data on this compound is limited, its structural similarities imply potential efficacy against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Inhibitors targeting specific proteins involved in cancer cell proliferation, such as PRMT5, have shown promise in preclinical models. For example, a related compound demonstrated an IC50 value of 12 μM against PRMT5, indicating effective inhibition . While direct studies on this compound are scarce, its structural attributes suggest it could interact with similar molecular targets.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group may facilitate the formation of covalent bonds with nucleophilic sites on target enzymes, leading to inhibition.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, thereby modulating cellular responses.

- Antimicrobial Action : The bromine atom could enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Study on Antimicrobial Efficacy

A comparative study assessed a series of pyridine derivatives for their antimicrobial properties. The results indicated that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria like MRSA and Gram-negative bacteria like E. coli . Although specific results for this compound were not detailed, the trends suggest potential effectiveness.

Anticancer Research

In a study focused on cancer therapeutics, compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro. These compounds demonstrated varying degrees of potency, with some achieving significant reductions in cell viability at nanomolar concentrations . The findings support further investigation into the biological activity of this compound.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromo-4-methylpyridine-3-sulfonyl chloride, and what factors critically influence reaction yield?

The synthesis of this compound typically involves sulfonation of a brominated pyridine precursor. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of 2-bromo-4-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C). Critical parameters include reaction time, stoichiometry of chlorosulfonic acid, and moisture exclusion to avoid hydrolysis of the sulfonyl chloride intermediate . Analogous methods for bromopyridine derivatives, such as phosphonylation of 2-amino-3-bromopyridines ( ), highlight the importance of protecting groups and inert atmospheres to prevent side reactions.

Q. How can researchers purify this compound to achieve >98% purity for downstream applications?

Purification often involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) to separate the sulfonyl chloride from unreacted precursors. Recrystallization in anhydrous dichloromethane or toluene may further enhance purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS should confirm purity, as catalog entries report >98% purity for similar bromopyridine derivatives ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The methyl group (4-position) appears as a singlet (~δ 2.5 ppm), while the pyridine ring protons exhibit splitting patterns influenced by sulfonyl and bromine substituents.

- IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group.

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks corresponding to the molecular formula C₆H₄BrClNO₂S (m/z ~268) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at –20°C in airtight, amber vials. Decomposition via hydrolysis to the sulfonic acid can occur if exposed to humidity. Safety data for analogous bromochloropyridines ( ) suggest handling in fume hoods with PPE due to potential lachrymatory effects.

Advanced Research Questions

Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to non-sulfonated analogs?

The electron-withdrawing sulfonyl chloride group activates the pyridine ring for NAS at the 2-bromo position by increasing the electrophilicity of the adjacent carbon. This contrasts with non-sulfonated bromopyridines, where bromine is less labile. Kinetic studies using Hammett parameters or DFT calculations can quantify this activation effect. For example, phosphonylation of 2-amino-3-bromopyridines ( ) demonstrates how electron-deficient pyridines facilitate substitution.

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed cross-coupling reactions involving this compound?

Discrepancies may arise from ligand selection (e.g., XPhos vs. SPhos) or solvent polarity. Systematic optimization should include:

- Screening palladium sources (Pd(OAc)₂ vs. PdCl₂).

- Evaluating base strength (Cs₂CO₃ vs. K₃PO₄).

- Monitoring reaction progress via TLC or in-situ IR to identify intermediates. Contradictions in analogous bromopyridine reactions ( ) emphasize the role of steric hindrance from the sulfonyl group on catalyst accessibility.

Q. Can computational chemistry predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict whether reactions (e.g., Suzuki coupling) occur at the bromine or sulfonyl chloride site. Fukui indices or Molecular Electrostatic Potential (MEP) maps may identify the most electrophilic carbon. Studies on pyridyne cyclization ( ) validate computational approaches for regioselective predictions.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Acidic conditions protonate the pyridine nitrogen, enhancing ring electron deficiency and stabilizing the sulfonyl chloride. In contrast, basic conditions deprotonate the nitrogen, increasing electron density and accelerating hydrolysis. pH-dependent stability studies (e.g., ¹H NMR in D₂O/CD₃OD mixtures) can track degradation pathways. Analogous WGK 3 ratings ( ) underscore the need for pH-controlled environments during synthesis.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies may stem from residual moisture or impurities. Systematic solubility testing under anhydrous conditions (e.g., DMF, DMSO) using Karl Fischer titration to verify water content (<50 ppm) is recommended. Catalog entries () often omit solvent purity details, necessitating independent validation.

Q. Why do some studies report low yields in sulfonation steps despite stoichiometric reagent use?

Competing side reactions, such as over-sulfonation or ring oxidation, may occur. Reaction monitoring via LC-MS can identify byproducts. Adjusting reagent addition rates (dropwise vs. bulk) and temperature gradients () can mitigate these issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.